molecular formula C19H17BrP+ B8427048 (Bromomethyl)triphenylphosphonium bromide

(Bromomethyl)triphenylphosphonium bromide

Cat. No.: B8427048
M. Wt: 356.2 g/mol
InChI Key: FKDAUYUOARWXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Bromomethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C19H17Br2P. It is a quaternary phosphonium salt, commonly used in organic synthesis, particularly in the Wittig reaction to form alkenes. The compound is characterized by its crystalline solid form and is known for its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)triphenylphosphonium bromide can be synthesized through several methods:

Industrial Production Methods: Industrial production typically follows the addition method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (Bromomethyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromomethyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different phosphonium salts.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Benzoyl peroxide is frequently used in oxidation reactions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.

    Oxidation Products: Oxidation typically yields higher oxidation state phosphonium compounds.

Scientific Research Applications

(Bromomethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (bromomethyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In the Wittig reaction, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then reacts with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Uniqueness: (Bromomethyl)triphenylphosphonium bromide is unique due to its specific reactivity in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes. Its stability and ease of handling further enhance its utility in various chemical processes.

Properties

Molecular Formula

C19H17BrP+

Molecular Weight

356.2 g/mol

IUPAC Name

bromomethyl(triphenyl)phosphanium

InChI

InChI=1S/C19H17BrP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2/q+1

InChI Key

FKDAUYUOARWXGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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